molecular formula C17H20O4S B4963782 2,5-dimethoxyphenyl mesityl sulfone

2,5-dimethoxyphenyl mesityl sulfone

Cat. No. B4963782
M. Wt: 320.4 g/mol
InChI Key: CVEKODBYDKFSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxyphenyl mesityl sulfone (DMMS) is a chemical compound that has gained attention in the field of scientific research due to its unique properties. DMMS is a sulfone derivative of mesitylene and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

2,5-dimethoxyphenyl mesityl sulfone has been extensively studied for its potential use in various scientific research applications. It has been used as a reagent in organic synthesis to form sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound has also been used as a radical initiator in polymerization reactions to produce high molecular weight polymers.

Mechanism of Action

The mechanism of action of 2,5-dimethoxyphenyl mesityl sulfone is not fully understood, but it is believed to act as a radical initiator in various chemical reactions. This compound can also undergo reduction to form the corresponding sulfoxide and sulfide.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have moderate toxicity in animal studies. Further studies are needed to determine the potential toxicological effects of this compound on humans.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dimethoxyphenyl mesityl sulfone in lab experiments is its high reactivity and selectivity. This compound can be used as a reagent in various organic synthesis reactions to form sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. However, one limitation of using this compound is its moderate toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 2,5-dimethoxyphenyl mesityl sulfone. One potential area of research is the development of new synthetic methods for this compound, which could lead to the synthesis of new sulfone derivatives with unique properties. Another area of research is the study of the toxicological effects of this compound on humans, which could lead to the development of safer handling procedures for this compound in the laboratory. Additionally, the use of this compound as a radical initiator in polymerization reactions could be further explored to produce high molecular weight polymers with unique properties.

Synthesis Methods

2,5-dimethoxyphenyl mesityl sulfone can be synthesized by reacting mesitylene with sulfur dioxide in the presence of a strong oxidizing agent, such as hydrogen peroxide. The reaction proceeds through a radical mechanism and yields this compound as a white crystalline solid.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)sulfonyl-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S/c1-11-8-12(2)17(13(3)9-11)22(18,19)16-10-14(20-4)6-7-15(16)21-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEKODBYDKFSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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